Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a fascinating compound with diverse applications. It belongs to the imidazo[1,2-a]pyridine family, which exhibits a broad spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, and anti-inflammatory properties. Additionally, imidazo[1,2-a]pyridine derivatives have been investigated for their potential in treating cancer, cardiovascular diseases, and Alzheimer’s disease .
Preparation Methods
. this multistage process suffers from low overall yields. To address this limitation, researchers have explored alternative methods, including the use of nitroalkenes, N,N-dimethylglyoxylamide, and cross-coupling reactions. Unfortunately, these approaches often rely on specific reagents that are challenging to source, reducing their practical value .
Chemical Reactions Analysis
Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions depend on the specific transformation desired
Scientific Research Applications
Chemistry::
- Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate serves as a valuable building block in organic synthesis due to its unique structure and reactivity.
- Researchers explore its use in designing novel ligands, catalysts, and functional materials.
- The compound’s antibacterial, antifungal, and antiviral properties make it relevant for drug development.
- Investigations into its potential as an anticancer agent continue.
- In medicine, derivatives of imidazo[1,2-a]pyridin-3-yl-acetic acid, such as zolpidem and alpidem, find application in treating insomnia and brain function disorders .
- This compound contributes to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. For instance:
Comparison with Similar Compounds
While Methyl 2-{[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate shares some features with related compounds, its uniqueness lies in its specific structure and reactivity. Further research can explore its advantages over other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C21H18N4O2/c1-14-7-9-15(10-8-14)19-20(25-12-11-22-13-18(25)24-19)23-17-6-4-3-5-16(17)21(26)27-2/h3-13,23H,1-2H3 |
InChI Key |
AGGJDWYBYCYLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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